1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 42882-78-0
VCID: VC20500713
InChI: InChI=1S/C13H19N.ClH/c1-10(14)12-8-7-11-5-3-2-4-6-13(11)9-12;/h7-10H,2-6,14H2,1H3;1H
SMILES:
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride

CAS No.: 42882-78-0

Cat. No.: VC20500713

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride - 42882-78-0

Specification

CAS No. 42882-78-0
Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
IUPAC Name 1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethylazanium;chloride
Standard InChI InChI=1S/C13H19N.ClH/c1-10(14)12-8-7-11-5-3-2-4-6-13(11)9-12;/h7-10H,2-6,14H2,1H3;1H
Standard InChI Key MMMLOMJCSILEIW-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=C(CCCCC2)C=C1)[NH3+].[Cl-]

Introduction

1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride is a chemical compound with potential applications in pharmacology and organic chemistry. This article provides a detailed examination of its chemical structure, properties, synthesis, and potential uses based on available research.

Chemical Name and Synonyms

  • IUPAC Name: 1-(6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride

  • Synonyms:

    • 5H-Benzocycloheptene-2-ethanamine, 6,7,8,9-tetrahydro-alpha-methyl-, hydrochloride

    • 6,7,8,9-Tetrahydro-alpha-methyl-5H-benzocycloheptene-2-ethanamine hydrochloride

Molecular Formula and Weight

  • Molecular Formula: C11H18ClN

  • Molecular Weight: 239.78 g/mol

Table 1: Key Molecular Descriptors

DescriptorValue
InChIKeyQAQKFPLTAXDACH-NTMALXAHSA-N
SMILES NotationC1CC=CC=C(C1)C(CN)Cl
CAS Number41635-24-9

Stability

The compound is stable under normal laboratory conditions but should be stored in a cool, dry place away from light and moisture to prevent degradation.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of the benzocycloheptene core.

  • Functionalization at the second position to introduce the ethylamine group.

  • Conversion to the hydrochloride salt for improved solubility and stability.

Detailed synthetic pathways are not widely published but may involve reductive amination techniques or catalytic hydrogenation.

Pharmacological Potential

This compound is structurally related to other amine-containing molecules that act on the central nervous system (CNS). It may have potential as:

  • A precursor for psychoactive drug development.

  • A ligand for studying receptor interactions in CNS research.

Organic Chemistry

In organic synthesis, it can serve as an intermediate for creating more complex molecules due to its functional groups and bicyclic structure.

Research Findings and Insights

While specific biological activity data is limited for this compound itself, related benzocycloheptene derivatives have shown activity in:

  • Neurotransmitter modulation.

  • Antidepressant or antipsychotic drug development.

Further studies are required to establish its pharmacokinetic profile and receptor binding affinities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator